![molecular formula C14H12F2N2O B15147534 N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide CAS No. 1016496-43-7](/img/structure/B15147534.png)
N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide is an organic compound that features a benzamide core substituted with an aminomethyl group at the para position of the phenyl ring and two fluorine atoms at the meta positions of the benzamide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide can be achieved through a multi-step process. One common method involves the following steps:
Preparation of 4-(Aminomethyl)phenylboronic acid: This can be synthesized via the reaction of 4-bromobenzylamine with bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions.
Coupling with 3,5-Difluorobenzoyl Chloride: The 4-(aminomethyl)phenylboronic acid is then coupled with 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a corresponding imine or nitrile.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving benzamide derivatives.
Wirkmechanismus
The mechanism of action of N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aminomethyl group and fluorine atoms can enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(Aminomethyl)phenyl]urea
- N-(3-(Aminomethyl)phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine
- 4-(3-Aminomethyl-phenyl)-piperidin-1-yl-(5-phenethyl-pyridin-3-yl)-methanone
Uniqueness
N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide is unique due to the presence of both the aminomethyl group and the difluorobenzamide moiety. This combination imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
1016496-43-7 |
|---|---|
Molekularformel |
C14H12F2N2O |
Molekulargewicht |
262.25 g/mol |
IUPAC-Name |
N-[4-(aminomethyl)phenyl]-3,5-difluorobenzamide |
InChI |
InChI=1S/C14H12F2N2O/c15-11-5-10(6-12(16)7-11)14(19)18-13-3-1-9(8-17)2-4-13/h1-7H,8,17H2,(H,18,19) |
InChI-Schlüssel |
FDBPNWNDVATTTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)NC(=O)C2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


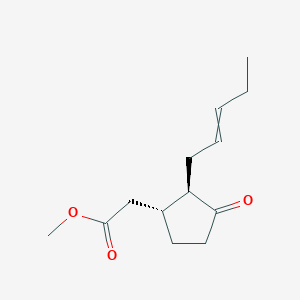
![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)

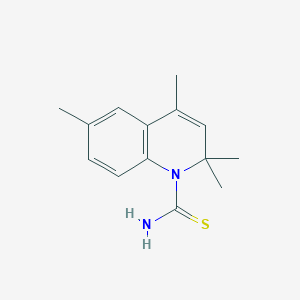
![N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147487.png)


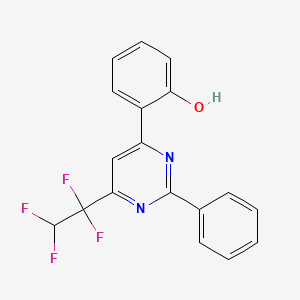
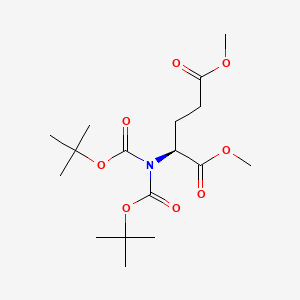
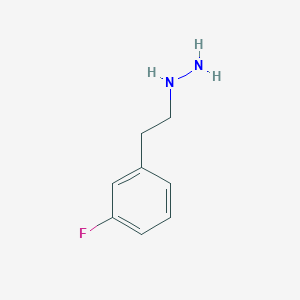
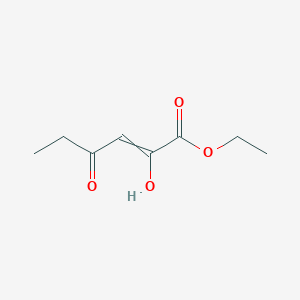
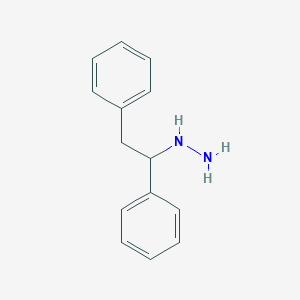
![N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine](/img/structure/B15147530.png)
![3,3'-Dibromo-[1,1'-binaphthalene]-2,2'-diol sulfanylidene](/img/structure/B15147539.png)
